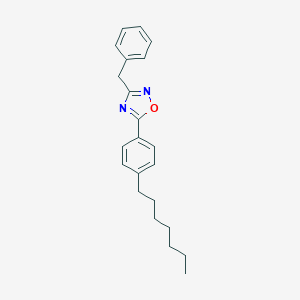![molecular formula C20H18IN3O3 B401529 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B401529.png)
1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is a synthetic organic compound that belongs to the class of pyrazolidinediones This compound is characterized by the presence of an iodophenyl group, a morpholinyl group, and a benzylidene moiety attached to a pyrazolidinedione core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of the key intermediates, such as 4-iodoaniline, 4-morpholinylbenzaldehyde, and 3,5-pyrazolidinedione.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.
Comparison with Similar Compounds
- 1-(4-bromophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- 1-(4-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- 1-(4-fluorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
Comparison:
- Uniqueness: The presence of the iodine atom in 1-(4-iodophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione imparts unique electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. This can influence its reactivity and interaction with molecular targets.
- Reactivity: The iodophenyl group is more reactive in nucleophilic substitution reactions compared to bromophenyl, chlorophenyl, and fluorophenyl groups, making it a versatile intermediate for further functionalization.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H18IN3O3 |
|---|---|
Molecular Weight |
475.3g/mol |
IUPAC Name |
(4Z)-1-(4-iodophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H18IN3O3/c21-15-3-7-17(8-4-15)24-20(26)18(19(25)22-24)13-14-1-5-16(6-2-14)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,22,25)/b18-13- |
InChI Key |
KNNIVUKTSMMDLY-AQTBWJFISA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)I |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)I |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B401446.png)
![2-(ethylsulfanyl)-3-cyclopentyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401447.png)
![4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether](/img/structure/B401448.png)
![5-(4-Butylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401450.png)
![3-[4'-(hexyloxy)[1,1'-biphenyl]-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole](/img/structure/B401451.png)
![5-(4-Butoxyphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401456.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B401457.png)
![5-(4-Hexylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401458.png)
![5-[4-(Heptyloxy)phenyl]-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401459.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401460.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4'-methoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B401461.png)


![Methyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B401469.png)
